molecular formula C19H17N3O3S2 B2739001 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 872630-27-8

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2739001
CAS RN: 872630-27-8
M. Wt: 399.48
InChI Key: MZQUQRCSRUXJOQ-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as ITSA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of imidazo[2,1-b]thiazole derivatives has been a subject of interest due to their promising biological activities. For instance, a study by Shetty et al. (2010) synthesized novel imidazo[2,1-b]-thiazole sulfides and sulfones, demonstrating significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). These findings suggest potential applications of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide in developing new therapeutics.

Anticancer Potential

Research has also focused on the anticancer potential of related compounds. A study by Tsai et al. (2016) on aminothiazole-paeonol derivatives, including compounds with similar structural motifs, showed high anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment (Tsai et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Compounds with the imidazo[2,1-b]thiazole structure have been evaluated for their enzyme inhibition capabilities, which could have therapeutic implications. For example, Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, highlighting their potential in neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Antimicrobial and Antioxidant Activities

Further studies have examined the antimicrobial and antioxidant properties of imidazo[2,1-b]thiadiazole derivatives. Taflan et al. (2019) synthesized novel compounds demonstrating significant antibacterial and antioxidant effects, indicating the broad-spectrum utility of these compounds in managing infectious diseases and oxidative stress (Taflan, Bayrak, Er, Karaoğlu, & Bozdeveci, 2019).

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQUQRCSRUXJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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